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molecular formula C21H26N2O2 B041967 O-Demethylencainide CAS No. 81329-70-6

O-Demethylencainide

Cat. No. B041967
M. Wt: 338.4 g/mol
InChI Key: QMHJFCPHRGVEAF-UHFFFAOYSA-N
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Patent
US04064254

Procedure details

4'-Acetoxy-2'-[2-(1-methyl-2-piperidyl)-ethyl]benzanilide suspended in 1N sodium hydroxide is stirred until solution takes place. The pH of the aqueous solution is adjusted to 9 with 6N hydrochloric acid and an oil precipitates which is extracted with ethyl acetate. The product isolated by removal of the ethyl acetate solvent is crystallized from ethanol to provide analytically pure 4-hydroxy-2'-[2-(1-methyl-2-piperidyl)ethyl]benzanilide, m.p. 178.5°-182.5° C. (corr.).
Name
4'-Acetoxy-2'-[2-(1-methyl-2-piperidyl)-ethyl]benzanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:5]1[CH:19]=[CH:18][C:8]([NH:9][C:10](=[O:17])[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:7]([CH2:20][CH2:21][CH:22]2[CH2:27][CH2:26][CH2:25][CH2:24][N:23]2[CH3:28])[CH:6]=1)(=O)C.Cl.[OH-:30].[Na+]>>[OH:30][C:14]1[CH:15]=[CH:16][C:11]([C:10]([NH:9][C:8]2[CH:18]=[CH:19][CH:5]=[CH:6][C:7]=2[CH2:20][CH2:21][CH:22]2[CH2:27][CH2:26][CH2:25][CH2:24][N:23]2[CH3:28])=[O:17])=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
4'-Acetoxy-2'-[2-(1-methyl-2-piperidyl)-ethyl]benzanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(NC(C2=CC=CC=C2)=O)C=C1)CCC1N(CCCC1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred until solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an oil precipitates which
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The product isolated by removal of the ethyl acetate solvent
CUSTOM
Type
CUSTOM
Details
is crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)NC2=C(C=CC=C2)CCC2N(CCCC2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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